2-Amino-5-chloro-4-methylthiazole

Agrochemical intermediate Herbicide synthesis Thiazole propionamide

2-Amino-5-chloro-4-methylthiazole (CAS 5316-76-7) is a disubstituted 2-aminothiazole heterocycle bearing a chlorine atom at the 5-position and a methyl group at the 4-position, with the molecular formula C4H5ClN2S and a molecular weight of 148.61 g/mol. The compound serves as a key synthetic intermediate in the preparation of herbicidal N-thiazolyl-ureas, as demonstrated by its use in the synthesis of N-2(5-chloro-4-methylthiazolyl)-N'-phenylurea in US Patent 3,755,347 , and its amine functionality enables derivatization into agrochemical propionamides such as the commercial herbicide CMPT (5-chloro-4-methyl-2-propionamide-1,3-thiazole).

Molecular Formula C4H5ClN2S
Molecular Weight 148.61 g/mol
CAS No. 5316-76-7
Cat. No. B112737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-chloro-4-methylthiazole
CAS5316-76-7
Molecular FormulaC4H5ClN2S
Molecular Weight148.61 g/mol
Structural Identifiers
SMILESCC1=C(SC(=N1)N)Cl
InChIInChI=1S/C4H5ClN2S/c1-2-3(5)8-4(6)7-2/h1H3,(H2,6,7)
InChIKeyWUTUCTHNAXSTGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-chloro-4-methylthiazole (CAS 5316-76-7): A Defined Chloromethyl-Thiazolamine Building Block for Agrochemical and Medicinal Chemistry


2-Amino-5-chloro-4-methylthiazole (CAS 5316-76-7) is a disubstituted 2-aminothiazole heterocycle bearing a chlorine atom at the 5-position and a methyl group at the 4-position, with the molecular formula C4H5ClN2S and a molecular weight of 148.61 g/mol [1]. The compound serves as a key synthetic intermediate in the preparation of herbicidal N-thiazolyl-ureas, as demonstrated by its use in the synthesis of N-2(5-chloro-4-methylthiazolyl)-N'-phenylurea in US Patent 3,755,347 [2], and its amine functionality enables derivatization into agrochemical propionamides such as the commercial herbicide CMPT (5-chloro-4-methyl-2-propionamide-1,3-thiazole) [3]. The combination of the 5-chloro substituent with the 4-methyl group creates a defined substitution pattern that influences both the electronic properties of the thiazole ring and the metabolic fate of derivatives in plant systems, distinguishing it from other aminothiazole regioisomers used in similar applications.

Why Generic 2-Aminothiazole Substitution Fails: The Functional Impact of the 5-Chloro-4-Methyl Substitution Pattern


Simple 2-aminothiazole analogs cannot replace 2-amino-5-chloro-4-methylthiazole in downstream applications because the specific 5-chloro-4-methyl disubstitution pattern uniquely determines the physicochemical properties and biological fate of derived agrochemicals. In wheat metabolism studies, the derivative CMPT undergoes hydroxylation at the 4-methyl group to yield 5-chloro-4-hydroxymethyl-2-thiazolamine, a metabolic pathway that is directly linked to the selective herbicidal activity in cereals [1]. The 5-chloro substituent contributes to electron withdrawal that modulates ring reactivity and hydrogen-bonding capacity, while the 4-methyl group provides a metabolic handle absent in non-methylated analogs such as 2-amino-5-chlorothiazole . Substituting a 4-methyl regioisomer (e.g., 2-amino-4-methylthiazole, CAS 1603-91-4) would place the methyl group at a different position, altering both the electronic environment and the metabolic hydroxylation site, thereby disrupting the structure-activity relationship established for herbicidal thiazole propionamides [2]. These functional differences mean that procurement specifications based solely on the 2-aminothiazole scaffold are insufficient for ensuring equivalent performance in agrochemical intermediate applications.

Quantitative Differentiation Evidence: How 2-Amino-5-chloro-4-methylthiazole Compares Against Key Analogs


Synthetic Provenance: Documented Use as a Direct Precursor to the Herbicide CMPT Versus Non-Chlorinated 2-Aminothiazoles

2-Amino-5-chloro-4-methylthiazole is the direct synthetic precursor to the commercial post-emergence cereal herbicide CMPT (5-chloro-4-methyl-2-propionamide-1,3-thiazole) [1]. The synthesis proceeds via propionylation of the free 2-amino group, a transformation that is structurally precluded in 2-amino-5-chlorothiazole (lacking the 4-methyl group) and would yield a regioisomeric product in 2-amino-4-methylthiazole (carrying the methyl at position 4 but lacking the 5-chloro substituent). The herbicide composition patent explicitly identifies 5-chloro-4-methyl-2-propionamide thiazole as compound (b) in mixture formulations and describes its selective post-emergence activity in wheat and barley [2]. No analogous herbicidal propionamide derived from 2-amino-4-methylthiazole has been commercialized, establishing the 5-chloro-4-methyl substitution pattern as a functional requirement for this agrochemical class.

Agrochemical intermediate Herbicide synthesis Thiazole propionamide

Metabolic Selectivity: 4-Methyl Hydroxylation as a Crop-Selective Detoxification Pathway Confirmed for CMPT Derivatives

In planta metabolism studies using 14C-labeled CMPT in wheat demonstrate that the 4-methyl group of the thiazole ring undergoes specific hydroxylation to yield 5-chloro-4-hydroxymethyl-2-thiazolamine (CMAT) as a primary metabolite, which is subsequently glucosylated [1]. This metabolic pathway is directly enabled by the presence of the 4-methyl substituent and is proposed to underlie the selectivity of CMPT between wheat (tolerant) and weed species (sensitive). The metabolite CMAT was confirmed by TLC and MS comparison with authentic standards. In contrast, 2-amino-5-chlorothiazole (lacking the 4-methyl group) cannot undergo this hydroxylation-glucosylation detoxification sequence, predicting fundamentally different metabolic profiles and selectivity characteristics in derived agrochemicals. The regioisomer 2-amino-4-methylthiazole carries the methyl group at position 4 but lacks the 5-chloro substituent, which affects both the electron density at the thiazole C-4 methyl and the overall lipophilicity governing membrane penetration.

Herbicide metabolism Crop selectivity Xenobiotic detoxification

Patent-Corroborated Agrochemical Intermediate Status: Direct Experimental Use in N-Thiazolyl-Urea Herbicide Synthesis

US Patent 3,755,347 explicitly describes the use of 2-amino-5-chloro-4-methylthiazole as a starting material for the synthesis of N-2(5-chloro-4-methylthiazolyl)-N'-phenylurea, a compound claimed as a total herbicide [1]. The patent example specifies the dissolution of 5 grams of 2-amino-5-chloro-4-methylthiazole in 50 ml of acetonitrile, followed by dropwise addition of 4.1 grams of phenyl isocyanate at room temperature with an exotherm to 50 °C, yielding the urea derivative as a white powder with a melting point of 252 °C. The corresponding transformation using unsubstituted 2-aminothiazole would yield N-2(thiazolyl)-N'-phenylurea, a compound lacking the chloro and methyl substituents that the patent teaches are essential for the herbicidal activity of this compound class. The patent further teaches that the X and Y substituents on the thiazole ring (positions 4 and 5) may include halogen and alkyl groups, respectively, confirming that the 5-chloro-4-methyl combination is a specifically claimed embodiment within the broader genus.

Patent synthesis N-thiazolyl-urea Herbicide intermediate

Physicochemical Benchmarking: Predicted pKa Shift Induced by the 5-Chloro Substituent Relative to Non-Halogenated Aminothiazoles

The predicted pKa of the conjugate acid of 2-amino-5-chlorothiazole (the direct 4-desmethyl analog lacking only the methyl group of the target compound) is 3.22 ± 0.10 , reflecting the electron-withdrawing effect of the 5-chloro substituent on the thiazole ring, which significantly reduces the basicity of the 2-amino group compared to unsubstituted 2-aminothiazole (predicted pKa ~5-6 for the conjugate acid of 2-aminothiazole). While experimental pKa data for 2-amino-5-chloro-4-methylthiazole itself are not available in the open literature, the addition of the 4-methyl group (electron-donating, inductive) is expected to partially counterbalance the 5-chloro effect, yielding a pKa intermediate between 2-amino-5-chlorothiazole and 2-amino-4-methylthiazole. The boiling point of the target compound is reported as 273 °C at 760 mmHg , significantly higher than that of 2-amino-4-methylthiazole (bp 232.5 ± 9.0 °C) [1], consistent with the increased molecular weight and polarity introduced by the chlorine substituent.

Physicochemical properties pKa prediction Electronic effects

Metabolite Identification via MS and TLC: 5-Chloro-4-methyl-2-thiazolamine as a Reference Standard for Agrochemical Metabolism Studies

In the herbicide metabolism study of CMPT in wheat, 5-chloro-4-methyl-2-thiazolamine (the title compound) was used as an authentic reference standard for TLC and MS comparison to confirm the identity of the metabolite CMAT (the free amine resulting from propionamide hydrolysis) [1]. This analytical use is documented in the 1982 Journal of Pesticide Science paper, where the compound served as a co-chromatography standard. This establishes the compound's utility as a certified reference material for agrochemical residue and metabolism studies. In contrast, 2-amino-4-methylthiazole (CAS 1603-91-4) cannot serve as a reference standard for CMPT metabolism studies because it lacks the 5-chloro substituent and would have different chromatographic retention and mass spectral fragmentation patterns. The availability of 2-amino-5-chloro-4-methylthiazole as a characterized analytical standard thus provides a unique procurement value for laboratories conducting regulatory metabolism studies on thiazole-based herbicides.

Metabolite analysis Reference standard Mass spectrometry

Research and Industrial Application Scenarios Where 2-Amino-5-chloro-4-methylthiazole Delivers Non-Substitutable Value


Synthesis of N-Thiazolyl-Urea Herbicides and Agrochemical Patent Development

Agrochemical R&D teams developing or referencing N-thiazolyl-urea herbicides as described in US Patent 3,755,347 require 2-amino-5-chloro-4-methylthiazole as the direct synthetic intermediate for preparing N-2(5-chloro-4-methylthiazolyl)-N'-phenylurea and related analogs [1]. The patent demonstrates that 5 grams of the compound reacts with phenyl isocyanate in acetonitrile to yield the herbicidal urea (mp 252 °C). No alternative 2-aminothiazole regioisomer or analog can produce this specific claimed compound, making the title compound a mandatory procurement item for freedom-to-operate studies, patent landscape analysis, or the synthesis of proprietary derivative libraries based on this scaffold.

CMPT Herbicide Precursor Manufacturing and Process Development

2-Amino-5-chloro-4-methylthiazole is the essential precursor for the synthesis of the commercial post-emergence cereal herbicide CMPT (5-chloro-4-methyl-2-propionamide-1,3-thiazole, CAS 13915-79-2) [1]. The propionylation of the free 2-amino group is the key step in CMPT production. Process chemists optimizing CMPT synthesis or developing generic manufacturing routes must procure this specific intermediate; the use of 2-amino-4-methylthiazole or 2-amino-5-chlorothiazole would yield structurally different propionamides with uncharacterized or absent herbicidal activity and crop selectivity profiles.

Plant Metabolism and Herbicide Selectivity Studies

Researchers investigating the biochemical basis of herbicide selectivity between cereals and weeds can use 2-amino-5-chloro-4-methylthiazole as both a synthetic intermediate and a reference standard for metabolite identification [1]. The documented metabolic pathway in wheat—4-methyl hydroxylation followed by glucosylation—is uniquely enabled by the 5-chloro-4-methyl substitution pattern. The compound serves as the authentic standard for identifying the free amine metabolite (CMAT) by TLC and MS, a requirement for regulatory residue definition and metabolism studies submitted to pesticide regulatory authorities.

Structure-Activity Relationship (SAR) Studies on 2-Aminothiazole Herbicide Scaffolds

Medicinal and agrochemical chemists conducting SAR studies on the 2-aminothiazole scaffold for herbicidal activity can use 2-amino-5-chloro-4-methylthiazole as a defined starting point for systematic modification [1]. The compound represents a dual-substituted (Cl at C5, CH3 at C4) reference point that anchors understanding of how halogen and alkyl substituents jointly modulate herbicidal potency, crop selectivity, and metabolic stability. Comparative libraries built from this scaffold versus 2-amino-4-methylthiazole or 2-amino-5-chlorothiazole enable deconvolution of position-specific substituent effects that generic 2-aminothiazole alone cannot provide.

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